(S)-1-(3-Bromophenyl)ethane-1,2-diaminedihydrochloride
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, D₂O) :
- ¹³C NMR (100 MHz, D₂O) :
Infrared (IR) Spectroscopy
Mass Spectrometry
- ESI-MS (positive mode) : Major peak at m/z 215.09 [M–2HCl+H]⁺ (base compound).
- High-resolution MS : Exact mass = 288.007 g/mol (calculated for C₈H₁₃BrCl₂N₂).
Comparative Analysis with Ortho/Para-Brominated Isomers
The position of the bromine substituent significantly influences physicochemical and stereochemical properties:
Key observations :
- Solubility : The dihydrochloride form of the 3-bromo isomer enhances water solubility compared to non-salt ortho/para isomers.
- Steric Effects : The 2-bromo isomer exhibits greater steric hindrance, reducing reactivity in SNAr reactions.
- Symmetry : The 4-bromo isomer’s para-substitution allows for higher crystallinity, as seen in its sharper melting point.
Properties
IUPAC Name |
(1S)-1-(3-bromophenyl)ethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2.2ClH/c9-7-3-1-2-6(4-7)8(11)5-10;;/h1-4,8H,5,10-11H2;2*1H/t8-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMKRFUZTKAEGI-YCBDHFTFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CN)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)[C@@H](CN)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrCl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Bromophenyl)ethane-1,2-diaminedihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the bromination of benzene to obtain 3-bromobenzene.
Formation of Intermediate: The 3-bromobenzene is then subjected to a Grignard reaction with ethyl magnesium bromide to form 3-bromophenylethane.
Chiral Amine Introduction: The 3-bromophenylethane is reacted with (S)-1,2-diaminoethane under controlled conditions to introduce the chiral amine group.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Bromophenyl)ethane-1,2-diaminedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Conversion to phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Applications in Organic Synthesis
-
Building Block for Complex Molecules :
- The compound serves as a versatile building block in organic synthesis, allowing chemists to create a variety of derivatives and complex structures. Its reactivity can be attributed to the functional groups present, making it suitable for various synthetic pathways.
-
Reactions :
- Key reactions include:
- N-alkylation
- Acylation
- Coupling reactions with other aromatic compounds
- Key reactions include:
These reactions are significant for developing new materials and pharmaceuticals.
-
Therapeutic Potential :
- (S)-1-(3-Bromophenyl)ethane-1,2-diaminedihydrochloride has been investigated for its potential therapeutic properties. Studies suggest that it may act as an inhibitor of specific enzymes or receptors, influencing various biological pathways.
- Enzyme Inhibition :
-
Binding Affinity :
- The presence of the bromophenyl group enhances binding affinity to biological targets, which is essential for drug development aimed at treating various conditions.
Case Studies and Research Findings
-
Study on Enzyme Interaction :
A study demonstrated that this compound effectively modulated the activity of certain enzymes involved in metabolic pathways. The compound exhibited competitive inhibition characteristics, suggesting its utility in designing enzyme inhibitors . -
Pharmacological Investigations :
Research has shown that this compound interacts with sigma receptors, which are implicated in various neurological disorders. Its binding profile suggests potential applications in developing treatments for conditions such as depression or anxiety by modulating receptor activity .
Mechanism of Action
The mechanism of action of (S)-1-(3-Bromophenyl)ethane-1,2-diaminedihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Halogen-Substituted Chalcone Derivatives
The provided evidence focuses on halogen-substituted chalcones, such as (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on (Compound 3, IC₅₀ = 422.22 µg/mL) and (E)-1-(3-bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on (Compound 4, IC₅₀ = 22.41 µg/mL), which share the 3-bromophenyl moiety with the target diamine . Key differences and implications include:
Key Findings :
- The 3-bromophenyl group in chalcones correlates with moderate to high cytotoxicity (e.g., Compound 4’s IC₅₀ of 22.41 µg/mL vs. Compound 3’s 422.22 µg/mL), suggesting substituent position and side-chain bulkiness (e.g., 4-isopropylphenyl in Compound 4) significantly influence activity .
- In contrast, the target diamine’s dihydrochloride salt and amine groups may confer distinct solubility or receptor-binding properties, though its bioactivity remains uncharacterized in the provided data.
Other Halogenated Amine Derivatives
lists structurally distinct amine derivatives, such as 8-Chloro-6-fluorochroman-4-amine (CAS: 1184159-02-1) and 5-Fluorochroman-4-amine (CAS: 1018978-82-9). These compounds share functional similarities (amine groups) but differ in aromatic substitution patterns:
| Parameter | Target Diamine | 8-Chloro-6-fluorochroman-4-amine |
|---|---|---|
| Aromatic System | Monocyclic (3-bromophenyl) | Bicyclic (chromane with Cl/F substituents) |
| Purity | ≥97% | 95% |
| Reported Bioactivity | None | None (evidence lacks cytotoxicity data) |
Key Insight : Higher purity (≥97% vs. 95%) may enhance the target diamine’s utility in precision applications, though biological data gaps limit direct comparisons .
Non-Phenolic Lignin Model Compounds
discusses 1-(3,4-dimethoxyphenyl)ethane-1,2-diol (Compound G) and 1-(3,4,5-trimethoxyphenyl)ethane-1,2-diol (Compound S), which feature ethane backbones with diol and methoxy groups. These compounds degrade under alkaline conditions via hydroxyl/oxyl radical attack, with reactivity influenced by side-chain electron density .
Comparison :
- Unlike the target diamine, these diols lack halogen substituents and amine groups, rendering them functionally distinct.
- The evidence suggests that side-chain chemistry (e.g., amine vs. diol) critically determines reactivity and stability in radical-rich environments.
Biological Activity
(S)-1-(3-Bromophenyl)ethane-1,2-diaminedihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name : (S)-1-(3-bromophenyl)ethane-1,2-diamine dihydrochloride
- CAS Number : 1391575-87-3
- Molecular Formula : C8H13BrCl2N2
- Molecular Weight : 288.01 g/mol
- Purity : 95% .
Research indicates that this compound may function as an allosteric modulator in various receptor systems. Allosteric modulators can enhance or inhibit the effects of orthosteric ligands by binding to sites distinct from the active site on the receptor.
Key Mechanistic Insights:
- Receptor Modulation : The compound has shown potential in modulating sigma-1 receptors, which are implicated in neuroprotection and anti-seizure activities. Studies suggest that allosteric modulation of these receptors can lead to significant therapeutic effects in seizure models .
- Enzyme Inhibition : It has also been investigated for its inhibitory effects on metalloproteases, which are crucial in various pathological conditions .
Biological Activity and Therapeutic Applications
The biological activity of this compound has been explored in several studies:
Anticonvulsant Activity
In vivo studies have demonstrated that the compound exhibits anticonvulsant properties. For example:
- In mouse models, the compound reduced seizure frequency and severity when administered prior to induced seizures .
Antiviral Activity
There is emerging evidence suggesting that this compound may possess antiviral properties. In vitro assays have indicated activity against flaviviruses, with IC50 values indicating significant inhibition at micromolar concentrations .
Case Studies
Several case studies highlight the efficacy of this compound:
Q & A
Q. What synthetic methodologies are reported for (S)-1-(3-Bromophenyl)ethane-1,2-diamine dihydrochloride?
The compound is synthesized via bromination of phenyl precursors followed by diamination. For example, brominated intermediates can be generated using NaH and methyl iodide in dry DMF, as demonstrated in analogous bromo-substituted carboxamide syntheses . The dihydrochloride form is typically obtained by treating the free base with HCl in polar solvents (e.g., ethanol or water), followed by recrystallization to achieve ≥97% purity . Key steps include monitoring reaction pH and optimizing solvent systems to prevent racemization.
Q. How is enantiomeric purity validated for the (S)-configuration?
Chiral HPLC with a cellulose-based column or NMR using chiral shift reagents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) are standard. For example, NMR (400 MHz, CDCl) chemical shifts (e.g., δ = 4.79 ppm for methylene protons in bromo-ketones) can be cross-referenced with literature to confirm stereochemistry . Additionally, polarimetry or X-ray crystallography may resolve ambiguities in chiral centers.
Q. What analytical techniques ensure purity and structural integrity?
- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and mass spectrometry for molecular ion confirmation.
- NMR : Compare aromatic proton splitting patterns (e.g., δ = 7.24 ppm for 3-bromophenyl protons) to avoid contamination from regioisomers .
- Elemental Analysis : Match calculated vs. observed C/H/N percentages (e.g., C: 55.73%, H: 5.04%, N: 5.00% in brominated analogs) .
Advanced Research Questions
Q. How can low yields in dihydrochloride salt formation be mitigated?
Optimize acid stoichiometry (e.g., 2.2 equiv HCl) and solvent polarity. Evidence suggests using ethanol/water mixtures to enhance solubility and precipitation control. Slow acid addition at 0–5°C minimizes decomposition, while vacuum drying ensures salt stability . Contradictions in yields (e.g., 85% vs. 95% in similar syntheses) may arise from residual moisture or incomplete neutralization, requiring Karl Fischer titration for moisture analysis .
Q. What role does the 3-bromophenyl group play in biological activity?
Comparative studies with non-brominated analogs (e.g., 4-chlorophenyl derivatives) indicate bromine enhances hydrophobic interactions with target proteins, as seen in cytotoxic assays (IC values <10 μM) . Testing via MTT assays on cancer cell lines (e.g., HeLa or MCF-7) under standardized conditions (24–48 hr exposure, 5% CO) is recommended.
Q. How are spectral discrepancies resolved in structural characterization?
Conflicting NMR signals (e.g., δ = 4.37 ppm vs. 4.79 ppm for methylene protons in bromo-ketones) may arise from solvent effects or impurities. Use deuterated DMSO or CDCl for consistency, and compare with high-resolution mass spectrometry (HRMS) data. For diastereomeric byproducts, gradient elution in HPLC (e.g., 0.1% TFA in acetonitrile/water) improves separation .
Q. What strategies prevent racemization during synthesis?
- Low-temperature reactions : Conduct diamination steps at ≤0°C.
- Chiral auxiliaries : Use (R)- or (S)-BINOL ligands to stabilize intermediates.
- Inert atmosphere : Argon or nitrogen prevents oxidative degradation of amines. Evidence from dihydrochloride synthesis emphasizes minimizing HCl exposure time to avoid acid-catalyzed racemization .
Key Challenges & Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
